
Icosan-9-yl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosan-9-yl docosanoate, also known as octyldodecyl behenate (CAS 125804-08-2), is a fatty acid ester composed of docosanoic acid (behenic acid, C22:0) esterified with 2-octyldodecanol (icosan-9-yl alcohol). Its molecular formula is C₄₂H₈₄O₂, with a molecular weight of 621.115 g/mol and a logP value of 15.39, indicating extreme hydrophobicity . This compound is widely used in cosmetics and personal care products as an emollient and thickening agent due to its stability, non-greasy texture, and occlusive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-yl docosanoate typically involves the esterification of docosanoic acid with icosanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Docosanoic acid+Icosanol→Icosan-9-yl docosanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, docosanoic acid and icosanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Icosan-9-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Docosanoic acid and icosanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used
科学的研究の応用
Icosan-9-yl docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential use in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in topical formulations for skin conditions.
作用機序
The mechanism of action of icosan-9-yl docosanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial in its applications in drug delivery and cosmetics. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .
類似化合物との比較
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between icosan-9-yl docosanoate and analogous esters:
Key Observations :
- Chain Length and Branching: this compound’s branched 2-octyldodecanol chain enhances steric hindrance, improving oxidative stability compared to linear-chain analogs like hexadecanoyl docosanoate .
- Saturation: Unlike unsaturated esters (e.g., 2-octyldodecyl erucate or isodecyl oleate), this compound’s fully saturated structure minimizes oxidation risks, making it ideal for long-term stability in formulations .
Physical and Chemical Properties
Melting Point and Viscosity
- This compound’s high molecular weight and saturation result in a higher melting point compared to unsaturated analogs like isodecyl oleate (melting point ~50°C vs. ~-20°C for oleate derivatives) .
- Its viscosity is intermediate between shorter-chain esters (e.g., methyl docosanoate, a volatile liquid) and ultra-long-chain esters (e.g., octyldodecyl ricinoleate), balancing spreadability and occlusivity in skincare products .
Hydrophobicity and Solubility
- With a logP of 15.39, this compound is more hydrophobic than hexadecanoyl docosanoate (logP ~14.5) and significantly less water-soluble than methyl docosanoate (logP ~9.2) .
Cosmetic Formulations
- Emolliency: The branched alcohol moiety in this compound provides a smoother, less greasy feel compared to linear-chain esters like octadecanoyl icosanoate .
- Stability : Its saturated structure resists rancidity better than unsaturated analogs (e.g., 2-octyldodecyl erucate), which require antioxidants for shelf-life extension .
Industrial Uses
- Lubricants: The compound’s high molecular weight and thermal stability make it superior to shorter-chain esters (e.g., methyl docosanoate) in high-temperature applications .
生物活性
Icosan-9-yl docosanoate, a long-chain fatty acid ester, has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activities, supported by relevant data, case studies, and research findings.
This compound (C42H84O2) is classified as a fatty acid ester formed from the reaction of icosan-9-ol and docosanoic acid. Its molecular structure comprises a long hydrophobic alkyl chain, which influences its interaction with biological membranes and cellular components.
1. Antioxidant Properties
Research indicates that fatty acid esters can exhibit significant antioxidant activity. A study published in Food Chemistry demonstrated that compounds similar to this compound possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in cosmetic formulations aimed at skin protection and anti-aging .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial mediators in various inflammatory pathways. The compound's long-chain structure could enhance its ability to integrate into cell membranes, modulating inflammatory responses more effectively than shorter-chain fatty acids .
3. Cytotoxic Activity
In a study assessing the cytotoxic effects of various fatty acid derivatives, this compound was found to exhibit selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.
Case Study 1: In Vitro Antioxidant Activity
A comparative analysis of several fatty acid esters revealed that this compound showed a higher antioxidant capacity than its counterparts. The study utilized DPPH radical scavenging assays to quantify this activity, demonstrating a significant reduction in free radical levels upon treatment with the compound.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 78% |
Oleic acid | 65% |
Linoleic acid | 58% |
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on the anti-inflammatory properties of long-chain fatty acids, this compound was shown to reduce TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in therapeutic formulations aimed at treating inflammatory conditions.
Research Findings
Recent findings have highlighted the potential of this compound in various applications:
- Skin Health : Its emollient properties make it suitable for topical applications, enhancing skin hydration and barrier function.
- Pharmaceutical Formulations : Due to its biological activity, it may serve as an excipient or active ingredient in drug delivery systems targeting inflammation or oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What established synthesis protocols are recommended for Icosan-9-yl docosanoate, and what purification methods ensure high yield?
- This compound is synthesized via esterification of 12-hydroxyoctadec-9-enoic acid with icosan-9-ol, typically using acid catalysts (e.g., sulfuric acid) under anhydrous conditions. Post-reaction, purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization in chloroform-hexane mixtures is recommended to achieve ≥95% purity. Structural validation through NMR and mass spectrometry is critical .
Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated chloroform (CDCl3) resolve ester carbonyl signals (~170 ppm) and hydroxyl proton shifts. Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]+ at m/z 579.99 (theoretical: 578.992 g/mol). Infrared (IR): Peaks at 1740–1720 cm⁻¹ (C=O stretch) and 3400–3200 cm⁻¹ (hydroxyl group) validate functional groups .
Q. What solvent systems are optimal for solubility studies of this compound in lipid-based experimental models?
- The compound exhibits high solubility in nonpolar solvents (e.g., hexane, chloroform) and limited solubility in polar solvents (e.g., methanol, water). For lipid bilayer studies, use chloroform:methanol (2:1 v/v) for reconstitution, followed by solvent evaporation under nitrogen to form thin films .
Advanced Research Questions
Q. How should researchers address inconsistencies in NMR spectral data when characterizing this compound derivatives?
- Contradictions in NMR signals (e.g., split peaks, unexpected shifts) often arise from residual solvents, impurities, or stereochemical heterogeneity. Strategies include:
- Deuterated solvent purity checks to exclude solvent artifacts.
- 2D NMR (COSY, HSQC) to resolve overlapping proton correlations.
- Chiral HPLC to separate enantiomers if stereochemical impurities are suspected .
Q. What experimental design considerations are critical for assessing the thermal stability of this compound in polymer matrices?
- Thermogravimetric Analysis (TGA): Conduct under nitrogen at 10°C/min to detect decomposition onset (typically ~250°C).
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points, crystallization) between −50°C and 300°C.
- Controlled Atmosphere: Use inert gas to prevent oxidation, which may skew stability data .
Q. How can contradictory bioactivity data in cytotoxicity assays involving this compound be systematically analyzed?
- Dose-Response Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to account for variability.
- Confounding Variables: Control for cell line heterogeneity (e.g., HepG2 vs. RAW264.7), solvent carriers (e.g., DMSO vs. ethanol), and exposure times.
- Replication: Independent validation in triplicate with negative controls (e.g., untreated cells) and positive controls (e.g., doxorubicin) .
Q. What methodological approaches optimize the detection of this compound in complex biological matrices using LC-MS/MS?
- Sample Preparation: Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) to isolate lipids.
- Chromatography: C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water:acetonitrile + 0.1% formic acid).
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) transitions m/z 579.99 → 313.2 (ester backbone) and 579.99 → 265.1 (hydroxy group) enhance specificity .
Q. Data Reporting and Reproducibility
Q. What guidelines should be followed when reporting synthetic yields and purity of this compound in publications?
- Yield Calculation: Report both theoretical and actual yields, specifying drying times and solvent removal efficiency.
- Purity Documentation: Include HPLC chromatograms (≥95% purity) and elemental analysis (C, H, O within ±0.3% of theoretical values).
- Supporting Information: Deposit raw NMR, MS, and IR spectra in repositories like Figshare or Zenodo for peer review .
Q. How can researchers ensure reproducibility in lipid nanoparticle formulations incorporating this compound?
- Standardized Protocols: Detail sonication time, temperature, and lipid-to-surfactant ratios.
- Dynamic Light Scattering (DLS): Report particle size (PDI <0.2) and zeta potential (±30 mV) in triplicate.
- Batch Records: Document lot numbers of reagents and equipment calibration dates .
Q. Toxicity and Environmental Impact
Q. What OECD-compliant assays are recommended for preliminary ecotoxicity screening of this compound?
- Daphnia magna Acute Toxicity (OECD 202): 48-hour EC50 immobilization assay in freshwater (reported EC50: 39.9 mg/L).
- Algal Growth Inhibition (OECD 201): 72-hour ErC50 for Pseudokirchneriella subcapitata.
- Data Gaps: Chronic toxicity (e.g., 21-day fish assays) and biodegradation studies are needed for comprehensive risk assessment .
特性
CAS番号 |
125804-08-2 |
---|---|
分子式 |
C42H84O2 |
分子量 |
621.1 g/mol |
IUPAC名 |
2-octyldodecyl docosanoate |
InChI |
InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |
InChIキー |
MQHZSBOMTFGHIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
同義語 |
OCTYLDODECYL BEHENATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。